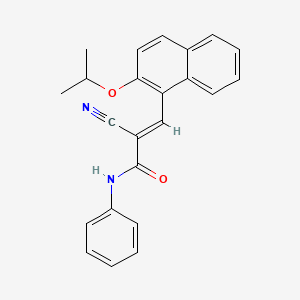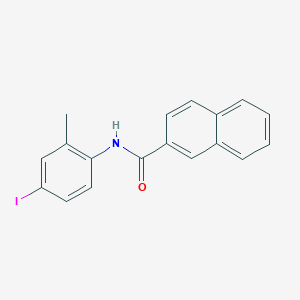
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide
Overview
Description
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 2-naphthol, is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-propan-2-yloxynaphthalene.
Formation of the Enamide: The naphthalene derivative is then reacted with acryloyl chloride and phenylamine in the presence of a base such as triethylamine to form the desired enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and the enamide structure could play a role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-phenyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide: Similar structure but with a methoxy group instead of an isopropoxy group.
(E)-2-cyano-N-phenyl-3-(2-ethoxynaphthalen-1-yl)prop-2-enamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that are not present in similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxynaphthalen-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16(2)27-22-13-12-17-8-6-7-11-20(17)21(22)14-18(15-24)23(26)25-19-9-4-3-5-10-19/h3-14,16H,1-2H3,(H,25,26)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDXLYULLQVVGC-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3694429.png)
![5-[[5-Chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3694435.png)
![2-(4-chlorophenyl)-N-[3-chloro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B3694441.png)

![5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B3694454.png)
![2,4-dichloro-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B3694461.png)

![N-(2-bromophenyl)-N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B3694475.png)
![2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3694477.png)

![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B3694500.png)
![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B3694502.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3694512.png)

